molecular formula C8H14O2 B3018553 (2S)-2-(2,2-Dimethylcyclopropyl)propanoic acid CAS No. 2248213-39-8

(2S)-2-(2,2-Dimethylcyclopropyl)propanoic acid

Cat. No. B3018553
CAS RN: 2248213-39-8
M. Wt: 142.198
InChI Key: YFZAEBOACAIDCY-ZBHICJROSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers. It may also include information on its appearance or state under standard conditions .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can involve various chemical reactions and processes .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding the conditions under which the compound is stable or reactive .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, density, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the target site to exert its effect .

Safety and Hazards

Safety and hazard information for a compound includes understanding its toxicity, flammability, environmental impact, and safe handling procedures .

properties

IUPAC Name

(2S)-2-(2,2-dimethylcyclopropyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5(7(9)10)6-4-8(6,2)3/h5-6H,4H2,1-3H3,(H,9,10)/t5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZAEBOACAIDCY-ZBHICJROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CC1(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2,2-Dimethylcyclopropyl)propanoic acid

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